DB1976

Transcriptional inhibition PU.1-DNA disruption Bioisosteric comparison

DB1976 is the definitive tool compound for complete PU.1 transcriptional suppression, addressing the common problem of residual activity that confounds gene-regulation studies. Unlike its furan analog DB270, which forms a non-productive ternary complex, DB1976 acts as a pure competitive inhibitor with no PU.1 protein affinity, enabling full displacement from DNA. • PU.1 binding IC50 = 10 nM; KD = 12 nM for PU.1/DNA complex • Complete suppression of PU.1-dependent transactivation in HEK293 cells (IC50 = 2.4 µM) • 3.2-fold selectivity for AML cells (IC50 = 105 µM) vs. normal hematopoietic cells (IC50 = 334 µM) • Peer-reviewed in vivo validation: reduces steatosis, inflammation, and fibrosis in dietary NASH mouse model • Established reference ligand for DNA minor groove hydration thermodynamics studies

Molecular Formula C20H16N8Se
Molecular Weight 447.4 g/mol
Cat. No. B15145848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDB1976
Molecular FormulaC20H16N8Se
Molecular Weight447.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=N)N)NC(=N2)C3=CC=C([Se]3)C4=NC5=C(N4)C=C(C=C5)C(=N)N
InChIInChI=1S/C20H16N8Se/c21-17(22)9-1-3-11-13(7-9)27-19(25-11)15-5-6-16(29-15)20-26-12-4-2-10(18(23)24)8-14(12)28-20/h1-8H,(H3,21,22)(H3,23,24)(H,25,27)(H,26,28)
InChIKeyNXECULIQZLOKFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DB1976 PU.1 Inhibitor Overview


DB1976 is a selenophene-bisbenzimidazole diamidine that functions as a potent, cell-permeable, fully efficacious inhibitor of the transcription factor PU.1 (SPI1) [1]. It was rationally designed as an isosteric analog of the furan-based diamidine DB270, differing by a single heteroatom substitution (Se for O) [2]. DB1976 disrupts PU.1 binding to its cognate DNA sequences with an in vitro IC50 of 10 nM and a KD of 12 nM for the PU.1/DNA complex [3]. Unlike its progenitor DB270, DB1976 achieves complete antagonism of PU.1-dependent transactivation in cellular models, a property attributed to its inability to bind the PU.1 protein directly, thereby avoiding non-competitive sequestration [2].

Supports PU.1 transcriptional blockade studies with reported competitive DNA binding
Cell-permeable diamidine tool compound for transcription factor target engagement
Selenophene isostere of DB270; distinct PU.1 protein interaction profile

DB1976 Differentiation from Other Diamidines


Within the heterocyclic diamidine class, compounds targeting the PU.1/DNA interface exhibit profound functional divergence despite sharing a common AT-rich minor groove recognition motif. The furan analog DB270 binds PU.1 protein with high avidity, forming a ternary drug–protein–DNA complex that sequesters the inhibitor and abrogates its ability to displace the transcription factor from DNA [1]. Conversely, DB1976 acts as a pure competitive inhibitor: it binds the DNA target without detectable affinity for the PU.1 protein, enabling full displacement of the transcription factor in vitro and complete suppression of PU.1-dependent transcription in cells [1]. Even among other diamidines that inhibit PU.1 (e.g., DB2313, DB1977), the selectivity index for malignant versus normal hematopoietic cells varies substantially, making simple potency comparisons inadequate predictors of therapeutic window [2]. These mechanistic and selectivity differences preclude reliable interchange of DB1976 with any structurally or functionally related analog without experimental re-validation.

!
DB270 forms a ternary complex that sequesters the inhibitor and may not achieve full PU.1 displacement.
!
Other diamidines (DB2313, DB1977) exhibit distinct selectivity profiles; potency in reporter assays does not predict cellular selectivity window.
!
DNA binding affinity alone is not a reliable predictor of inhibitory efficacy; DB270 binds DNA but fails to inhibit PU.1-dependent transcription.

DB1976 Comparative Evidence


PU.1 Protein Binding Mode vs DB270

In a head-to-head mechanistic study, DB1976 displayed no detectable binding to PU.1 protein under physiological salt conditions (150 mM Na+), while its furan isostere DB270 bound PU.1 avidly [1]. This single-atom substitution (Se vs O) fundamentally alters the inhibition mode: DB270 forms a ternary complex that sequesters the inhibitor, yielding negligible displacement of DNA-bound PU.1 even at concentrations expected to saturate the binding site (10^-6 M) [1]. In contrast, DB1976 acts as a pure competitive inhibitor at the DNA level, fully displacing PU.1 from its λB motif in SPR assays [1]. In cell-based PU.1-dependent reporter assays, DB1976 achieved complete transactivation inhibition, whereas DB270 showed only marginal suppression [1].

PU.1 Binding Mode
Head-to-head
No detectable PU.1 protein binding; pure competitive inhibitor at DNA level vs. DB270 ternary complex sequestration.
Supports complete PU.1 displacement studies
SPR under 150 mM Na+; DB270 shows negligible displacement
Transcriptional inhibition PU.1-DNA disruption Bioisosteric comparison

SPR Binding Affinity and Inhibition Potency

A comprehensive SPR and EMSA analysis of heterocyclic diamidines against PU.1/λB DNA complexes revealed that DB1976 (log KD = -7.92, corresponding to KD ≈ 12 nM) and DB1977 (log KD = -8.00) are among the tightest DNA binders in the series [1]. Critically, DB1976 achieved a log IC50 of -8.00 (IC50 = 10 nM) for PU.1 displacement in SPR, whereas DB270 bound DNA comparably (log KD = -7.74) but showed insufficient inhibition to estimate an IC50 [1]. DB75 (log KD = -6.27) also failed to produce quantifiable inhibition [1]. DB1213 (log KD = -6.32) showed only weak inhibition (log IC50 ≈ -5.8) [1]. This data demonstrates that DNA binding affinity alone does not predict inhibitory efficacy within this chemical series.

DNA Affinity & Inhibition
Head-to-head
DNA KD 12 nM; PU.1 displacement IC50 10 nM. DB270: no measurable inhibition despite comparable DNA affinity.
Ranked top in class for PU.1 displacement potency
Multi-compound panel (DB1977, DB1213, etc.); DNA binding does not predict inhibition
SPR binding affinity PU.1 inhibition Structure-activity relationship

Cellular Selectivity in AML Models

In proliferation assays, DB1976 treatment produced a profound decrease in the growth of PU.1 URE–/– AML cells with an IC50 of 105 µM, while showing significantly less effect on normal hematopoietic cells at similar concentrations (IC50 = 334 µM), yielding a selectivity ratio of approximately 3.2-fold [1]. By comparison, the structurally distinct PU.1 inhibitor DB2313 showed a cellular IC50 of 5 µM in PU.1-dependent reporter gene transactivation assays [2], but its selectivity window in primary AML versus normal hematopoietic cells has not been reported in the same detail. DB1976 also induced a 1.6-fold increase in apoptotic cells in murine PU.1 URE–/– AML cells and a mean 81% decrease in viable primary human AML cells compared with vehicle-treated controls [1].

Cellular Selectivity
Reported
AML cell IC50 105 µM; normal hematopoietic cell IC50 334 µM; selectivity ratio 3.2.
Reported selectivity window in AML models
1.6-fold apoptosis increase in murine AML; 81% viable cell decrease in primary human AML
Acute myeloid leukemia Cellular selectivity Therapeutic index

In Vivo Efficacy in NASH and Obesity Models

In a dietary NASH mouse model, DB1976 treatment strongly suppressed glucose intolerance, liver steatosis, hepatic inflammation, and fibrosis [1]. In diet-induced obese (DIO) mice, DB1976 markedly reduced inflammation and improved glucose homeostasis and dyslipidemia [1]. These in vivo effects are consistent with DB1976's complete PU.1 antagonism established in cellular models. By contrast, DB270 has not been reported to produce comparable in vivo metabolic benefits due to its mechanistic deficiency in PU.1 displacement [2]. DB2313 has shown efficacy in inflammatory disease models, but its reported in vivo outcomes are primarily in AML xenografts, not metabolic disease [3].

In Vivo Metabolic Model
Reported
Reduced steatosis, inflammation, fibrosis in dietary NASH model; improved glucose homeostasis in DIO mice.
In vivo metabolic endpoint response context
Multi-endpoint model validation; DB270 lacks comparable metabolic data
NASH therapy Metabolic inflammation Glucose homeostasis

DB1976 Application Scenarios


PU.1 Transcriptional Blockade in Cell Models

For researchers requiring unequivocal suppression of PU.1-dependent gene expression in cell-based assays, DB1976 is the definitive tool compound. Unlike DB270, which fails to fully displace PU.1 from DNA due to protein sequestration [1], DB1976 achieves complete inhibition of PU.1-dependent transactivation (IC50 = 2.4 µM in HEK293 cells) . This property makes DB1976 essential for experiments where residual PU.1 activity would confound interpretation, such as ChIP-seq validation of PU.1 target genes, reporter gene knockdown experiments, and studies of PU.1-dependent lineage specification.

Preclinical AML Research with Hematopoietic Selectivity

DB1976's 3.2-fold selectivity window for PU.1-addicted AML cells (IC50 = 105 µM) over normal hematopoietic cells (IC50 = 334 µM) [1] supports its use in preclinical leukemia studies where therapeutic index is a key experimental parameter. Investigators assessing PU.1 as a vulnerability in AML subtypes should prioritize DB1976 over DB270 (no cellular PU.1 inhibition) or DB2313 (selectivity data not as comprehensively characterized in primary cells).

In Vivo NASH and Obesity-Driven Inflammation

DB1976 is the only heterocyclic diamidine PU.1 inhibitor with peer-reviewed in vivo validation in metabolic disease models, demonstrating suppression of glucose intolerance, liver steatosis, inflammation, and fibrosis in a dietary NASH mouse model [1]. Laboratories studying the intersection of transcriptional regulation and metabolic disease should select DB1976 for in vivo pharmacology experiments, as no other diamidine PU.1 inhibitor has published multi-endpoint metabolic efficacy data.

Biophysical Studies of DNA Minor Groove Binding

DB1976 serves as an established model compound for investigating sequence-dependent DNA minor groove recognition and hydration thermodynamics. Its defined AT-rich binding specificity and symmetric structure have enabled detailed osmotic stress studies revealing net hydration release upon complex formation [1]. Researchers studying DNA-ligand biophysics, particularly the role of water in minor groove binding, will find DB1976 to be a well-characterized reference ligand with published volumetric and molecular dynamics data.

Application
Selection Property
Validation Focus
PU.1-dependent transcription studies
Competitive DNA binding without PU.1 protein sequestration
Reporter gene transactivation and ChIP-seq validation
AML cell model selectivity studies
Reported selectivity window for malignant vs normal hematopoietic cells
Cell viability and apoptosis endpoints
Metabolic dysfunction and NASH model studies
In vivo multi-endpoint metabolic response data
Steatosis, inflammation, and fibrosis endpoints
DNA minor groove binding biophysics
AT-rich sequence-specific DNA ligand
Hydration thermodynamics and structural studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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